tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate CAS number
tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate CAS number
An In-depth Technical Guide to tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate
Topic: tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate CAS Number: 886767-69-7 Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. Identified by its CAS Number 886767-69-7, this molecule merges three critical pharmacophoric elements: a tert-butoxycarbonyl (Boc) protected piperazine ring, a chiral center, and a synthetically versatile bromophenyl moiety.[1][2][3] We will explore its physicochemical properties, detail a representative synthetic pathway, and discuss its strategic application in drug discovery and development. The guide includes detailed experimental protocols and safety information to equip researchers with the practical knowledge required for its effective use.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, certain molecular scaffolds appear with remarkable frequency due to their proven ability to interact with a wide range of biological targets. The piperazine ring is one such "privileged structure," known for its favorable pharmacokinetic properties, including improved aqueous solubility and the ability to form multiple hydrogen bonds.[4] When functionalized, as in the case of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate, it becomes a powerful tool for generating diverse chemical libraries.
This compound is particularly valuable for three reasons:
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The Piperazine Core: A nitrogen-containing heterocycle central to the structure of numerous approved drugs, from antipsychotics to antivirals.[4]
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The Boc Protecting Group: The tert-butoxycarbonyl group provides a stable, temporary shield for one of the piperazine nitrogens. This allows for selective functionalization of the second nitrogen atom. Its removal under acidic conditions is a clean and high-yielding process, making it ideal for multi-step synthesis.
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The 4-Bromophenyl Moiety: The bromine atom serves as a highly versatile synthetic "handle." It is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of new aryl, alkyl, or alkyne groups. This allows for systematic Structure-Activity Relationship (SAR) studies.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 886767-69-7 | [1][2][3][5] |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [1][5] |
| Molecular Weight | 341.24 g/mol | [1][5] |
| IUPAC Name | tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate | [5] |
| Synonyms | 1-Boc-3-(4-bromophenyl)piperazine | [5] |
| Appearance | Typically a solid powder (e.g., light yellow) | [6] |
| XLogP3 | 2.7 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Synthesis and Mechanistic Insights
While multiple proprietary routes exist, a general and logical synthetic approach involves the construction and functionalization of the piperazine ring. The following workflow illustrates a plausible pathway.
Synthetic Workflow Diagram
Caption: Strategic pathways for diversifying the core scaffold.
This dual-pathway approach allows for the systematic exploration of chemical space around the piperazine core, making it an invaluable tool in lead optimization campaigns targeting various disease areas, particularly neurological disorders. [7]
Experimental Protocols
The following protocols are exemplary and should be adapted and optimized based on specific laboratory conditions and reaction scales.
Protocol: Boc Deprotection of the Piperazine Nitrogen
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Dissolution: Dissolve tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).
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Acidification: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 4-5 eq) or a 4M solution of HCl in dioxane (4-5 eq) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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Isolation: Redissolve the residue in a minimal amount of solvent and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can be used directly or purified further by column chromatography.
Protocol: Suzuki Cross-Coupling of the Bromophenyl Moiety
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Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
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Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water.
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Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount. The information below is based on data for similar piperazine derivatives and should be treated as a guideline. [8][9][10][11]Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
| Hazard Category | Precautionary Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. [8][10] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. [8][10][11] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. [8][10][11] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area. [8][10][11] |
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Handling: Avoid contact with skin, eyes, and clothing. [12]Do not ingest or inhale. [8]Wash hands thoroughly after handling. [10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]Recommended storage is often at room temperature, sealed from moisture. [1]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [8]
Conclusion
tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined path to chemical diversity. Its combination of a protected piperazine core and a reactive bromophenyl group provides medicinal chemists with a robust platform for SAR exploration. A comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
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AbacipharmTech, tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate. Available at: [Link]
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PubChem, tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 | CID 70701069. Available at: [Link]
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PubChem, tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | C12H23BrN2O2 | CID 15946517. Available at: [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
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Pharmaffiliates, Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Available at: [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate
